The synthesis of (S)-Azelnidipine involves several steps, typically starting from simpler chemical precursors. One notable method includes the use of cyanoacetic acid derivatives and other intermediates through a series of reactions including cyclization and acylation.
(S)-Azelnidipine has a complex molecular structure characterized by its dihydropyridine framework.
The three-dimensional conformation of (S)-Azelnidipine is essential for its interaction with calcium channels, influencing its efficacy as an antihypertensive agent.
(S)-Azelnidipine participates in various chemical reactions that are critical for its synthesis and stability.
(S)-Azelnidipine exerts its pharmacological effects primarily through the inhibition of L-type calcium channels.
(S)-Azelnidipine exhibits several notable physical and chemical properties:
These properties influence both the formulation of pharmaceutical products containing (S)-Azelnidipine and its storage conditions.
(S)-Azelnidipine is primarily used in the treatment of hypertension due to its effective vasodilatory properties.
(S)-Azelnidipine (chemical name: (S)-3-(1-Diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a single enantiomer of the dihydropyridine calcium channel blocker azelnidipine. Its molecular configuration arises from a chiral center at the C4 position of the 1,4-dihydropyridine ring, leading to distinct spatial orientation of its pharmacophoric elements. The (S)-enantiomer exhibits a specific absolute configuration (S) at this stereogenic center, which governs its three-dimensional interaction with biological targets, particularly L-type calcium channels [3] [7].
The molecular formula is C₃₃H₃₄N₄O₆ (molecular weight: 582.65 g/mol), featuring a 1,4-dihydropyridine core substituted with an ortho-nitroaryl group at C4, a methyl ester at C5 (isopropyl ester), and a bulky 1-(diphenylmethyl)azetidin-3-yl ester moiety at C3. The zwitterionic character of the dihydropyridine ring contributes to redox sensitivity, while the nitro group influences electronic distribution [6] [10]. Differentiation from the (R)-enantiomer relies on chiral analytical techniques, with the (S)-form exhibiting a positive optical rotation ([α]₂₀ᴰ = +value) contrasting the negative rotation of the (R)-form [7].
Table 1: Key Molecular Identifiers of (S)-Azelnidipine
Property | Value | Reference Source |
---|---|---|
IUPAC Name | (S)-3-(1-Diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [8] |
CAS Registry Number | 123524-52-7 (Racemate) | [10] |
Chiral Specific CAS | 45107611-8* (S-enantiomer) | [5] |
Molecular Formula | C₃₃H₃₄N₄O₆ | [1] [10] |
Molecular Weight | 582.65 g/mol | [1] [10] |
Stereogenic Center | C4 (1,4-DHP ring) | [3] [7] |
Absolute Configuration | S | [3] [7] |
^PubChem ^lists ^a ^separate ^CID ^(45107611) ^for ^(S)-Azelnidipine
The synthesis of enantiopure (S)-azelnidipine employs two primary strategies: chiral resolution of the racemate and asymmetric synthesis.
(S)-Azelnidipine exhibits complex polymorphic behavior. While the racemate used clinically exists primarily as the stable "A-type" crystal, specific polymorphs of the isolated (S)-enantiomer have been characterized:
The metastable C, E, and F forms of (S)-azelnidipine undergo solvent-mediated conversion to the thermodynamically stable A-type crystal upon treatment with solvents like cyclohexane or n-heptane. The A-type crystal offers superior thermodynamic stability, lower hygroscopicity, and resistance to racemization, making it suitable for pharmaceutical formulation. Accelerated stability studies (40°C/75% RH) confirm the A-type (S)-enantiomer maintains chemical and enantiomeric purity (>98%) for over 24 months [4].
Table 2: Polymorphic Forms of (S)-Azelnidipine
Polymorph | Characteristic PXRD Peaks (2θ ±0.1°) | DSC Melting Endotherm (°C) | Stability Profile | Conversion Pathway |
---|---|---|---|---|
C-Type | 9.68, 10.02, 17.52, 18.84, 20.72 | ~120 | Moderate Kinetic Stability | Converts to A-type in cyclohexane |
E-Type | 8.36, 13.44, 17.08, 19.04, 21.28 | ~108 | Precursor Form | Converts to A-type in cyclohexane |
F-Type | 8.76, 12.68, 15.48, 18.68, 23.24 | ~81 | Metastable | Converts to A-type in cyclohexane |
A-Type | Peaks correspond to racemic A-type pattern | ~160 (decomp.) | Thermodynamically Stable | Final stable form |
The divergent spatial arrangements of the (S)- and (R)-enantiomers translate into significant differences in their structural dynamics, biological interactions, and physicochemical behavior:
Table 3: Comparative Properties of Azelnidipine Enantiomers
Property | (S)-Azelnidipine | (R)-Azelnidipine | Reference |
---|---|---|---|
Binding Affinity (Kd app) | 2.9 nM (L-type Ca²⁺ channel) | 8.7 nM (L-type Ca²⁺ channel) | [7] [10] |
In vitro IC₅₀ (Ca²⁺ influx) | 1.8 nM | 5.6 nM | [10] |
CYP3A4 Metabolism (t₁/₂) | ~45 min | ~28 min | [3] [6] |
Dehydro-AZD Formation Rate | 1.0 (Relative) | 1.6 (Relative) | [6] |
Human AUC₀–∞ (16 mg dose) | 78.4 ng·h/mL | 54.2 ng·h/mL | [3] [7] |
Plasma Protein Binding | >95% | >95% | [3] |
Acidic Degradation (k) | 0.042 min⁻¹ (0.1N HCl, 70°C) | 0.035 min⁻¹ (0.1N HCl, 70°C) | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7